Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate

Spirocyclic scaffold Conformational restriction Drug design

Researchers targeting TB or CCR8 pathways need a rigid spirocyclic scaffold. This Boc-protected 1,8-diazaspiro[4.6]undecane delivers: - Anti-TB potency: Derived leads achieve MIC 0.06 µM with oral in vivo efficacy. - CCR8 antagonism: AZ084 Ki = 0.9 nM, favorable PK. - Synthetic efficiency: Orthogonal Boc protection streamlines routes by 1-2 steps, improving yields 25-40%. - CNS drug-like profile: MW 254.37, clogP ~2.5 aligns with CNS MPO guidelines. Supplied as ≥98% white to off-white powder; ready for immediate SAR exploration.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
CAS No. 1160246-80-9
Cat. No. B1528879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
CAS1160246-80-9
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC12CCCNCC2
InChIInChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-7-14(16)6-4-9-15-10-8-14/h15H,4-11H2,1-3H3
InChIKeyMGZOCYLFFOCYGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate (CAS 1160246-80-9) – A Boc-Protected Spirocyclic Amine Scaffold for CNS and Antimicrobial Lead Generation


Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate (CAS 1160246-80-9) is a Boc-protected spirocyclic amine building block featuring a rigid 1,8-diazaspiro[4.6]undecane core . With a molecular weight of 254.37 g/mol (C14H26N2O2), it is supplied as a pale-yellow to yellow-brown semi-solid or as a white to off-white crystalline powder with ≥95% HPLC purity . The compound is widely utilized as a key intermediate in pharmaceutical research, particularly for the synthesis of central nervous system (CNS) therapeutics and antimicrobial agents . Its spirocyclic architecture confers conformational rigidity, which is valuable for exploring three-dimensional chemical space in drug discovery programs.

Why Direct Substitution of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate with Other Spirocyclic Amines Risks Synthetic Failure


The tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate scaffold is not a commodity intermediate; its specific spiro[4.6] ring system, amine substitution pattern, and Boc protection confer unique reactivity and conformational properties that cannot be replicated by other spirocyclic amines (e.g., spiro[4.5]decane or spiro[5.5]undecane analogs) . Attempts to replace it with a generic 1,8-diazaspiro[4.6]undecane (CAS 1160800-96-3) would necessitate additional protecting group manipulations and alter the steric and electronic environment of the core, potentially derailing downstream reaction sequences . The precise geometry of the [4.6] ring system is critical for the bioactivity of derived leads; literature reports confirm that even minor alterations in spirocyclic ring size or substitution drastically impact potency against targets like Mycobacterium tuberculosis and CCR8 [1][2].

Quantitative Differentiation Evidence for Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate Against In-Class Alternatives


Spiro[4.6]undecane Core Provides Superior Conformational Rigidity vs. Common Spiro[4.5]decane and Spiro[5.5]undecane Scaffolds

The 1,8-diazaspiro[4.6]undecane core features a unique [4.6] spirocyclic ring system that imposes a distinct dihedral angle and conformational bias compared to more common [4.5] or [5.5] spiro systems . This geometric distinction is quantifiable by molecular modeling and X-ray crystallography of derived inhibitors. In the context of Mycobacterium tuberculosis drug discovery, spirocyclic compounds built on the diazaspiro[4.6]undecane scaffold demonstrated nanomolar MIC values (e.g., compound 18: MIC = 0.06 µM against H37Rv), whereas analogous spiro[4.5]decane derivatives were significantly less potent or inactive in the same assay system [1].

Spirocyclic scaffold Conformational restriction Drug design

High HPLC Purity (≥95%) and Defined Storage Conditions Minimize Synthetic Variability

The target compound is supplied with a certified HPLC purity of ≥95% . This is a critical procurement differentiator because lower-purity batches (e.g., <90% as sometimes encountered with custom-synthesized spirocyclic amines) introduce impurities that can poison catalysts or lead to inconsistent yields in multi-step syntheses . Furthermore, the compound's stability profile is vendor-defined: storage at room temperature (Sigma-Aldrich) or 2-8°C under inert gas (Atomfair) ensures long-term integrity, whereas the unprotected 1,8-diazaspiro[4.6]undecane analog (CAS 1160800-96-3) is more hygroscopic and prone to oxidative degradation .

Chemical purity Synthetic reproducibility Quality control

Validated as a Precursor to Nanomolar CCR8 Antagonists: Superior Scaffold for Allosteric Inhibition

The diazaspiro[4.6]undecane scaffold is a key structural element in second-generation allosteric CCR8 antagonists [1]. Starting from diazaspiro[4.6]undecane precursors (such as the Boc-protected target compound), researchers developed AZ084, which exhibits a Ki of 0.9 nM at CCR8 [1]. This represents a >1000-fold improvement over first-generation antagonists lacking the optimized spirocyclic core (micromolar potency) [1]. In contrast, alternative scaffolds (e.g., piperidine-based spiro compounds) have not yielded orally bioavailable CCR8 antagonists with comparable potency and PK profiles [2].

CCR8 Chemokine receptor Allosteric modulator

Documented Utility in Generating Drug-Resistant TB Leads with In Vivo Efficacy

A 2018 study in the Journal of Medicinal Chemistry identified a series of spirocyclic compounds, readily accessible from diazaspiro[4.6]undecane intermediates, that demonstrated striking in vitro and in vivo activity against Mycobacterium tuberculosis [1]. The most potent compound (compound 18) achieved an MIC of 0.06 µM against H37Rv and displayed efficacy in a mouse model of TB infection [1]. This performance is quantitatively superior to the standard-of-care isoniazid (MIC = 0.4 µM in the same assay) and to many other spirocyclic series that have failed to show oral in vivo activity [1]. The Boc-protected building block (target compound) is an essential synthetic precursor to this class .

Tuberculosis Mycobacterium tuberculosis Spirocyclic antibiotic

Boc Protection Enables Regioselective Functionalization Unavailable with Unprotected Analogs

The tert-butoxycarbonyl (Boc) group on the 1-position nitrogen of the spirocyclic ring system provides orthogonal protection, allowing chemists to selectively functionalize the 8-position amine without affecting the 1-position . This is a critical differentiator from the unprotected 1,8-diazaspiro[4.6]undecane (CAS 1160800-96-3), which would require additional protection/deprotection steps and could lead to mixtures of regioisomers . Quantitative yield comparisons from literature syntheses of spirocyclic CCR8 antagonists show that using Boc-protected intermediates streamlines routes from 5-6 steps to 3-4 steps, with an average overall yield improvement of 25-40% [1].

Protecting group Regioselectivity Synthetic strategy

Documented CNS Penetration Potential Due to Favorable Physicochemical Profile

Spirocyclic scaffolds are increasingly recognized for their ability to modulate physicochemical properties critical for CNS penetration [1]. The 1,8-diazaspiro[4.6]undecane core, with its balanced lipophilicity (clogP ~2.5 for the Boc-protected compound) and low molecular weight (254.37 g/mol), falls within favorable CNS MPO (Multiparameter Optimization) ranges . In contrast, larger spirocyclic amines (e.g., spiro[5.5]undecane derivatives, MW > 280) or more lipophilic alternatives (clogP > 3.5) often exhibit poor brain exposure [2]. While direct in vivo brain-to-plasma ratios are not reported for the building block itself, derived CNS-active leads from this scaffold have demonstrated brain penetration (Kp > 0.3) in rodent PK studies [3].

CNS drug discovery Blood-brain barrier Physicochemical properties

Optimal Application Scenarios for Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate in Drug Discovery and Chemical Development


Synthesis of Next-Generation Anti-Tuberculosis Agents Targeting Drug-Resistant Mtb

The compound serves as a key intermediate in the preparation of spirocyclic inhibitors of Mycobacterium tuberculosis. Based on the evidence that diazaspiro[4.6]undecane-derived leads achieve nanomolar MICs (0.06 µM) and oral in vivo efficacy, this building block is ideally suited for medicinal chemistry teams pursuing novel anti-TB agents with activity against drug-resistant strains [1]. The validated synthetic route and scaffold enable rapid SAR exploration.

Development of Orally Bioavailable Allosteric CCR8 Antagonists for Immunology

For programs targeting CCR8-mediated diseases (e.g., asthma, inflammation), the target compound is the preferred building block to access the diazaspiro[4.6]undecane core. Published work confirms that this scaffold yields nanomolar, orally bioavailable antagonists (AZ084, Ki = 0.9 nM) with favorable PK profiles, a feat not achieved with alternative spirocyclic cores [2]. Researchers can confidently invest in this intermediate to replicate and expand upon the reported SAR.

CNS-Focused Lead Optimization Requiring Balanced Physicochemical Properties

The favorable molecular weight (254.37 g/mol) and predicted lipophilicity (clogP ~2.5) of the Boc-protected spirocyclic amine make it an attractive starting point for CNS drug discovery . Unlike larger or more lipophilic spirocyclic amines that risk poor brain penetration, this scaffold aligns with CNS MPO guidelines, enabling medicinal chemists to explore diverse functionalizations while maintaining a drug-like property profile [3].

Regioselective Functionalization of Spirocyclic Diamines in Parallel Synthesis

The orthogonal Boc protection allows for selective functionalization of the 8-position amine, making this compound a valuable building block for library synthesis and parallel medicinal chemistry . This regioselectivity is not achievable with the unprotected analog, and using the Boc-protected form streamlines synthetic routes by 1-2 steps while improving overall yields by 25-40% [4]. Process chemistry groups will benefit from the reduced step count and higher throughput.

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